5-Isopropyl-2-methoxyphenylboronic acid
Overview
Description
5-Isopropyl-2-methoxyphenylboronic acid is a boronic acid derivative with the empirical formula C10H15BO3 . It is used as a reactant in the synthesis of many biologically active molecules .
Synthesis Analysis
The synthesis of 5-Isopropyl-2-methoxyphenylboronic acid involves several steps. One method starts from 3-Fluoroanisole, which reacts with iodate to form an iodide. This iodide then undergoes catalytic coupling with isopropyl ylboronic acid. Finally, selective deprotonation/boronation under the conditions of a large hindered base yields the product after hydrolysis .Molecular Structure Analysis
The molecular weight of 5-Isopropyl-2-methoxyphenylboronic acid is 194.04 . Its SMILES string isCOc1ccc(cc1B(O)O)C(C)C
and its InChI string is 1S/C10H15BO3/c1-7(2)8-4-5-10(14-3)9(6-8)11(12)13/h4-7,12-13H,1-3H3
. Chemical Reactions Analysis
5-Isopropyl-2-methoxyphenylboronic acid is involved in Suzuki-Miyaura cross-coupling reactions . It is also used in the synthesis of oxazolidinones for use as cholesteryl ester transfer protein inhibitors for atherosclerosis treatment .Physical And Chemical Properties Analysis
5-Isopropyl-2-methoxyphenylboronic acid appears as a colourless powder . It has a melting point range of 84-88 °C . The predicted boiling point is 350.0±52.0 °C .Scientific Research Applications
Fluorescence Quenching Studies : Boronic acid derivatives, including those similar to 5-Isopropyl-2-methoxyphenylboronic acid, have been studied for their fluorescence quenching properties. Geethanjali et al. (2015) explored the fluorescence quenching mechanism of boronic acid derivatives, highlighting their potential in photophysical studies and applications in sensing technologies (Geethanjali, Nagaraja, & Melavanki, 2015).
Supramolecular Assemblies : Boronic acids are also integral in the design and synthesis of supramolecular assemblies. Pedireddi and Seethalekshmi (2004) demonstrated the assembly of phenylboronic and methoxyphenylboronic acids, which could be significant in materials science and nanotechnology (Pedireddi & Seethalekshmi, 2004).
Catalysis in Organic Synthesis : In the realm of organic synthesis, boronic acids, similar to 5-Isopropyl-2-methoxyphenylboronic acid, play a crucial role. For instance, Sakuma et al. (2000) discussed the use of arylboronic acids in asymmetric conjugate 1,4-addition, a key reaction in synthesizing beta-aryl esters, showcasing their catalytic abilities (Sakuma, Sakai, Itooka, & Miyaura, 2000).
Biocatalysis and Green Chemistry : In green chemistry and biocatalysis, 5-Isopropyl-2-methoxyphenylboronic acid derivatives could find applications. Yuan et al. (2019) reviewed the biocatalytic production of furandicarboxylic acid, a sustainable substitute for petroleum-derived materials, where derivatives of boronic acids could be relevant (Yuan, Liu, Du, Liu, Wang, & Liu, 2019).
Pharmaceutical Applications : Despite the exclusion of drug use and side effects, the structural characteristics of boronic acids, including 5-Isopropyl-2-methoxyphenylboronic acid, are significant in medicinal chemistry. Adamczyk-Woźniak et al. (2020) synthesized and characterized 2-formylphenylboronic acids for their antimicrobial activities, indicating the potential of similar compounds in pharmaceutical research (Adamczyk-Woźniak, Gozdalik, Wieczorek, Madura, Kaczorowska, Brzezińska, Sporzyński, & Lipok, 2020).
Safety And Hazards
Future Directions
5-Isopropyl-2-methoxyphenylboronic acid is a valuable reactant in the synthesis of many biologically active molecules . Its use in the synthesis of oxazolidinones for use as cholesteryl ester transfer protein inhibitors for atherosclerosis treatment suggests potential applications in the development of new therapeutics .
properties
IUPAC Name |
(2-methoxy-5-propan-2-ylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-7(2)8-4-5-10(14-3)9(6-8)11(12)13/h4-7,12-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKAEAGLVJFBMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)C)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404609 | |
Record name | 5-Isopropyl-2-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropyl-2-methoxyphenylboronic acid | |
CAS RN |
216393-63-4 | |
Record name | 5-Isopropyl-2-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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